3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
The compound 3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide features a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene moiety, linked via an ethyl spacer to a 3,4-difluorobenzamide group. This structure combines aromatic heterocycles and fluorinated substituents, which are often associated with enhanced metabolic stability and target binding affinity in drug design .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4OS2/c18-12-4-3-10(8-13(12)19)16(24)20-6-5-11-9-26-17-21-15(22-23(11)17)14-2-1-7-25-14/h1-4,7-9H,5-6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNPQKRWOVFJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and thiazolotriazole intermediates, followed by their coupling with a fluorinated benzamide derivative.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Thiazolotriazole Synthesis: The thiazolotriazole moiety can be synthesized through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Coupling Reaction: The final step involves coupling the synthesized thiophene and thiazolotriazole intermediates with 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has potential as a pharmacophore in drug design due to its various biological activities:
- Anti-inflammatory Properties : The thiazolotriazole moiety is known for its ability to modulate inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
- Antimicrobial Effects : Its unique structure may enhance activity against various pathogens.
Materials Science
3,4-Difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can be utilized in:
- Organic Semiconductors : The electronic properties of thiophene and thiazolotriazole make this compound suitable for applications in organic electronics.
- Light Emitting Diodes (OLEDs) : Its ability to form stable films and efficient charge transport characteristics are beneficial for OLED technology.
Biological Research
The compound serves as a valuable probe in biological studies:
- Molecular Interaction Studies : It can be used to investigate interactions with various biological macromolecules, aiding in the understanding of cellular processes.
- Pathway Analysis : Its structural complexity allows for the exploration of multiple signaling pathways in biological systems.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The fluorinated benzamide moiety can interact with enzymes or receptors, while the thiophene and thiazolotriazole rings can participate in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Physicochemical Properties
Key comparisons of melting points, spectral data, and substituent effects:
*Inferred from similar triazole-thione derivatives in .
- Fluorination Effects: The 3,4-difluorobenzamide group likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 5b (4-chlorophenyl) or 8b (4-methoxyphenyl) .
- Thiophene vs. Phenyl : The thiophene moiety may enhance π-π stacking interactions in biological targets compared to purely phenyl-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole and triazole precursors. A common approach uses a one-pot catalyst-free reaction for the thiazolo-triazole core, followed by coupling with the benzamide moiety under reflux conditions in solvents like ethanol or acetonitrile. Key steps include controlling temperature (60–100°C) and using coupling agents such as EDCI/HOBt for amide bond formation .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Diffraction (XRD) : Resolves crystal packing and planar geometry of the thiazolo-triazole core, critical for understanding intermolecular interactions .
Q. What analytical techniques ensure purity during synthesis?
- Methodological Answer :
- HPLC : Monitors reaction progress and purity (>95% threshold) .
- Thin-Layer Chromatography (TLC) : Tracks intermediate formation using chloroform:acetone (3:1) as a mobile phase .
- Elemental Analysis : Validates C, H, N, S, and halogen content to confirm stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolo-triazole core synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : Copper salts (e.g., CuI) accelerate click chemistry for triazole formation, improving yields from ~50% to >80% .
- Temperature Gradients : Stepwise heating (e.g., 70°C → 100°C) minimizes side products .
Q. How should researchers resolve conflicting biological activity data in antimicrobial assays?
- Methodological Answer :
- Assay Standardization : Use CLSI/MIC guidelines to normalize bacterial strains and inoculum sizes .
- Control Compounds : Compare with known triazolo-thiadiazole derivatives (e.g., ciprofloxacin analogs) to validate potency .
- Dose-Response Curves : Replicate IC₅₀ measurements across ≥3 independent trials to address variability .
- Case Study : Discrepancies in antifungal activity (e.g., 50% vs. 90% inhibition ) may stem from solvent effects (DMSO vs. aqueous buffers) on compound solubility.
Q. What computational strategies predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to model interactions with kinase targets (e.g., EGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the benzamide moiety in hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3,4-difluoro vs. 4-chloro) with inhibitory activity .
Q. How does regioselectivity impact functionalization of the thiophen-2-yl group?
- Methodological Answer :
- Electrophilic Substitution : Fluorine atoms direct reactions to the 5-position of the thiophene ring. Use HNO₃/H₂SO₄ for nitration .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable aryl boronic acid coupling at the thiazole C6 position .
- Data Contradiction Analysis : Conflicting regioselectivity outcomes (e.g., C5 vs. C3 substitution ) may arise from steric hindrance or ligand choice in catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
